![molecular formula C14H15FN2O2S B1517220 3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide CAS No. 1038725-38-0](/img/structure/B1517220.png)
3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide
Overview
Description
“3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide” is a chemical compound with the molecular formula C14H15FN2O2S and a molecular weight of 294.35 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15FN2O2S/c15-13-5-1-4-12(7-13)10-17-20(18,19)14-6-2-3-11(8-14)9-16/h1-8,17H,9-10,16H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Sulfonamides, including compounds with structural similarities to "3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide," are extensively explored for their therapeutic potential. For instance, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities against various fungal and bacterial species, showcasing their potential as potent drugs. This research includes studies on the synthesis, spectral analysis, and bioactivity evaluation of new sulfonamide compounds, underscoring their significance in developing new antibacterial and antifungal therapies (Hassan et al., 2021).
Organic Synthesis and Chemical Research
The synthesis and reactivity of sulfonamide compounds are of significant interest in organic chemistry. Research has shown that sulfonamides can be utilized in the synthesis of optically active α-amino acid derivatives through highly diastereoselective addition reactions, highlighting their utility in producing biologically active compounds and building blocks for further chemical synthesis (Foresti et al., 2003).
Environmental Science
Sulfonamides, including their derivatives and metabolites, are studied for their environmental impact, particularly concerning antibiotic resistance propagation. Research on microbial strategies to eliminate sulfonamide antibiotics from the environment, such as through ipso-hydroxylation and subsequent fragmentation, provides valuable insights into bioremediation techniques and environmental detoxification processes (Ricken et al., 2013).
Biochemical Applications
The inhibitory activities of sulfonamides against various enzymes, such as carbonic anhydrases, are explored to develop therapeutic agents for conditions like glaucoma, epilepsy, and cancer. Studies on new sulfonamide derivatives as enzyme inhibitors highlight the importance of sulfonamides in designing selective and potent inhibitors for therapeutic applications (Supuran et al., 2013).
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-13-5-1-4-12(7-13)10-17-20(18,19)14-6-2-3-11(8-14)9-16/h1-8,17H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYONDYBKPXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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